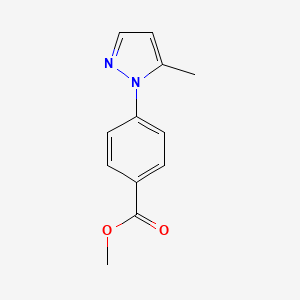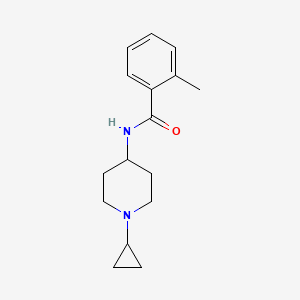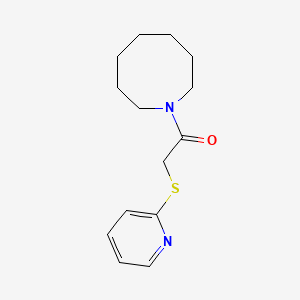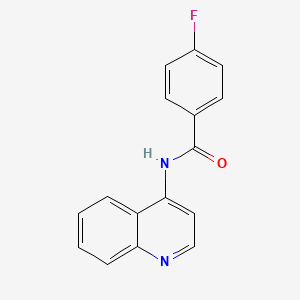
Methyl 4-(5-methylpyrazol-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(5-methylpyrazol-1-yl)benzoate, also known as MPB, is a chemical compound that has gained significant attention in recent years due to its various scientific research applications. This compound is a pyrazole derivative that has been synthesized using various methods and has shown promising results in several biochemical and physiological studies.
科学的研究の応用
Methyl 4-(5-methylpyrazol-1-yl)benzoate has been extensively studied for its various scientific research applications. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been shown to improve cognitive function and memory in animal models. Methyl 4-(5-methylpyrazol-1-yl)benzoate has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
作用機序
The mechanism of action of Methyl 4-(5-methylpyrazol-1-yl)benzoate involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function and memory. Methyl 4-(5-methylpyrazol-1-yl)benzoate also has anti-inflammatory and antioxidant properties, which may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Methyl 4-(5-methylpyrazol-1-yl)benzoate has been shown to have several biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models. Methyl 4-(5-methylpyrazol-1-yl)benzoate also has anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, Methyl 4-(5-methylpyrazol-1-yl)benzoate has been found to have a low toxicity profile, making it a potential candidate for further research and development.
実験室実験の利点と制限
One of the major advantages of using Methyl 4-(5-methylpyrazol-1-yl)benzoate in lab experiments is its low toxicity profile, which makes it a safe compound to work with. Methyl 4-(5-methylpyrazol-1-yl)benzoate is also relatively easy to synthesize using various methods, which makes it readily available for use in research. However, one of the limitations of using Methyl 4-(5-methylpyrazol-1-yl)benzoate is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research and development of Methyl 4-(5-methylpyrazol-1-yl)benzoate. One potential area of research is its use in the treatment of Alzheimer's disease, as the inhibition of acetylcholinesterase has been shown to improve cognitive function and memory. Another potential area of research is its use in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to investigate the potential side effects and long-term safety profile of Methyl 4-(5-methylpyrazol-1-yl)benzoate.
合成法
Methyl 4-(5-methylpyrazol-1-yl)benzoate can be synthesized using various methods, including the reaction of 4-(chloromethyl)benzoic acid with 5-methylpyrazole in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-(4,6-dimethylpyrimidin-2-yl)benzoic acid with hydrazine hydrate followed by the addition of methyl chloroformate. The yield of Methyl 4-(5-methylpyrazol-1-yl)benzoate using these methods is around 60-70%.
特性
IUPAC Name |
methyl 4-(5-methylpyrazol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-8-13-14(9)11-5-3-10(4-6-11)12(15)16-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUZHZYGFOSJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(5-methylpyrazol-1-yl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501537.png)
![N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501541.png)


![N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501555.png)
![N-[(4-bromophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501562.png)




![1-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7501601.png)


